molecular formula C17H16BrN7 B2789502 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine CAS No. 2380097-64-1

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine

Cat. No.: B2789502
CAS No.: 2380097-64-1
M. Wt: 398.268
InChI Key: HLLZQOFBCNGYTE-UHFFFAOYSA-N
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Description

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups The presence of a bromopyrimidine moiety adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the bromopyrimidine intermediate, which is then reacted with piperazine to form the piperazinyl-pyrimidine derivative. This intermediate is further coupled with a pyridazine derivative under specific reaction conditions, such as the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, as well as precise control of reaction conditions, is crucial to ensure the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the pyridazine and pyrimidine rings.

    Coupling Reactions: The piperazinyl and pyridinyl groups can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Triethylamine, sodium hydride

    Solvents: Dichloromethane, dimethylformamide

    Catalysts: Palladium-based catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The bromopyrimidine moiety may play a crucial role in its binding affinity and specificity, while the piperazinyl and pyridinyl groups contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine moieties but lacks the pyridazine and pyridinyl groups.

    2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Contains a similar bromopyrimidine-piperazine structure with an additional ethanol group.

Uniqueness

3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is unique due to its combination of pyridazine, pyridinyl, and piperazinyl groups, which confer distinct chemical properties and potential biological activities. This structural complexity allows for diverse reactivity and a wide range of applications in various fields of research .

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN7/c18-14-11-20-17(21-12-14)25-9-7-24(8-10-25)16-2-1-15(22-23-16)13-3-5-19-6-4-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLZQOFBCNGYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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